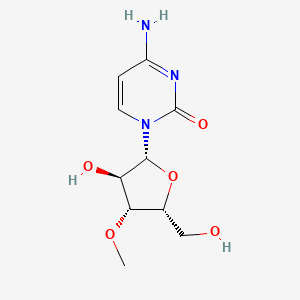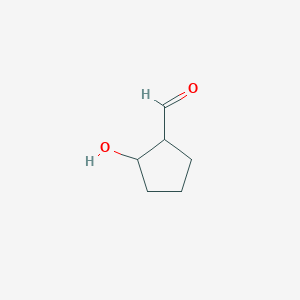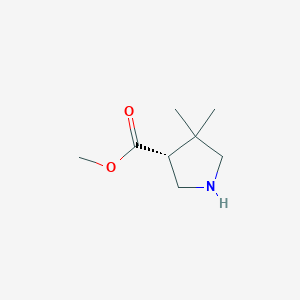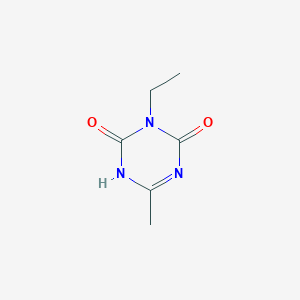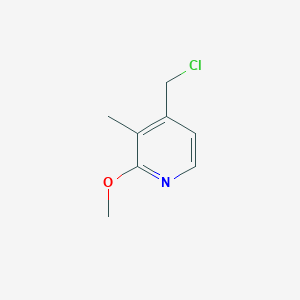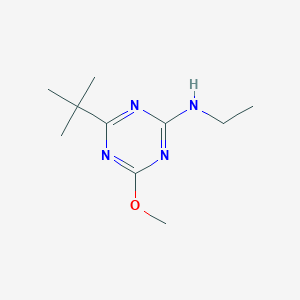
Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) typically involves the reaction of ruthenium trichloride with ammonia in the presence of oxygen. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction mixture is then purified to obtain the final product .
Industrial Production Methods
Industrial production of Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state ruthenium complexes, while reduction reactions may yield lower oxidation state complexes .
Applications De Recherche Scientifique
Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
Biology: Employed in biological studies to stain and visualize cellular structures.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer properties.
Industry: Utilized in the production of advanced materials and in various industrial processes
Mécanisme D'action
The mechanism of action of Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ruthenium(3+), hexachloride: Another ruthenium complex with different oxidation state and properties.
Ruthenium(4+), tetrachloride: A ruthenium complex with a different ligand environment and oxidation state.
Uniqueness
Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) is unique due to its specific ligand environment and oxidation state, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
ClH30N14O3Ru3-9 |
|---|---|
Poids moléculaire |
613.0 g/mol |
Nom IUPAC |
azanide;oxygen(2-);ruthenium;ruthenium(5+);chloride;hydrate |
InChI |
InChI=1S/ClH.14H2N.H2O.2O.3Ru/h1H;15*1H2;;;;;/q;14*-1;;2*-2;;2*+5/p-1 |
Clé InChI |
JDWVUETXZLOWAZ-UHFFFAOYSA-M |
SMILES canonique |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].O.[O-2].[O-2].[Cl-].[Ru].[Ru+5].[Ru+5] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)
